molecular formula C14H8NNaO5S B12687051 Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate CAS No. 85153-24-8

Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B12687051
CAS No.: 85153-24-8
M. Wt: 325.27 g/mol
InChI Key: XKIMJXDZKINLLY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is an organic compound known for its unique chemical structure and properties. It is a derivative of anthraquinone, which is an aromatic organic compound. This compound is often used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate typically involves multiple steps. One common method includes the sulfonation of anthraquinone followed by the introduction of an amino group. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidized forms, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The amino and sulphonate groups can participate in substitution reactions, often facilitated by acidic or basic conditions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Analytical Chemistry

Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is utilized as a reagent in various analytical techniques. Its ability to form complexes with metal ions makes it valuable for detecting and quantifying metals in environmental samples. The compound has been successfully employed in spectrophotometric analyses due to its distinct absorption characteristics.

Case Study : In a study published by the Royal Society of Chemistry, the compound was used to determine the presence of heavy metals in water samples through colorimetric methods .

Biological Applications

This compound exhibits potential biological activities that are being explored for pharmaceutical applications. Its structure allows for interactions with biological molecules, which can lead to therapeutic effects.

Case Study : Research has indicated that this compound may possess anti-cancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis .

Material Science

In material science, this compound is being investigated for its use in organic electronic devices. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings : A study highlighted the compound's role as a charge transport material in OLEDs, where it contributed to improved device efficiency and stability .

Data Tables

Application AreaSpecific Use CaseReference
Analytical ChemistryDetection of heavy metals in water
Biological ApplicationsAnti-cancer activity against specific cell lines
Material ScienceCharge transport material in OLEDs

Mechanism of Action

The mechanism by which sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it can form reactive oxygen species (ROS) under certain conditions, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate can be compared with other anthraquinone derivatives such as:

    Anthraquinone: The parent compound, used widely in dye production and as a precursor for other derivatives.

    1-amino-4-hydroxyanthraquinone: Known for its use in dyeing textiles and as a pigment.

    9,10-dihydroanthracene-9,10-α,β-succinimide: Studied for its anti-inflammatory and cytotoxic properties

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.

Biological Activity

Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (CAS No. 85153-24-8) is a synthetic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, supported by case studies and research findings.

  • Molecular Formula : C14H8NNaO5S
  • Molecular Weight : 325.27 g/mol
  • Structure : The compound features a sulfonate group and an amino group attached to a dioxoanthracene backbone, which is critical for its biological interactions.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress-related damage.

StudyFindings
Aladejana et al. (2023)Demonstrated that the compound effectively reduced oxidative stress in cellular models, with a notable decrease in reactive oxygen species (ROS) production.

2. Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various studies:

StudyFindings
In vitro studiesInhibited NF-κB phosphorylation in human glioblastoma cells (U373 MG), suggesting a potential mechanism for reducing inflammation at the cellular level.
In vivo studiesIn Wistar albino rats, it demonstrated lysosomal membrane stabilization and downregulated TNF-α and COX-2 gene expression, indicating its efficacy in mitigating inflammatory responses.

3. Antimicrobial Activity

This compound also exhibits antimicrobial properties:

MicroorganismActivity
Escherichia coliEffective against various strains with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Staphylococcus aureusShowed significant inhibition of growth in laboratory settings.

Case Study 1: Antioxidant Efficacy

In a controlled experiment, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The results indicated an IC50 value of approximately 50 µg/mL, demonstrating its potential as a natural antioxidant agent.

Case Study 2: Anti-inflammatory Mechanisms

A study conducted on rat models assessed the anti-inflammatory effects of the compound through paw edema models. The results showed a significant reduction in edema size compared to control groups treated with saline solution.

Properties

CAS No.

85153-24-8

Molecular Formula

C14H8NNaO5S

Molecular Weight

325.27 g/mol

IUPAC Name

sodium;8-amino-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C14H9NO5S.Na/c15-11-3-1-2-9-12(11)14(17)10-6-7(21(18,19)20)4-5-8(10)13(9)16;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1

InChI Key

XKIMJXDZKINLLY-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.